molecular formula C32H46O8 B13333833 kadsuphilactone A

kadsuphilactone A

Cat. No.: B13333833
M. Wt: 558.7 g/mol
InChI Key: IEYGQBBBTJYWPM-ZYFNSNFLSA-N
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Description

Kadsuphilactone A is a triterpene dilactone compound isolated from the Taiwanese medicinal plant Kadsura philippinensis . It is known for its complex structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kadsuphilactone A is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extensive spectroscopic methods, including two-dimensional nuclear magnetic resonance techniques, and is confirmed by X-ray crystallographic analysis .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from the Kadsura philippinensis plant.

Chemical Reactions Analysis

Types of Reactions: Kadsuphilactone A, like many triterpenoids, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. specific details on the reactions of this compound are limited.

Common Reagents and Conditions: The common reagents and conditions for reactions involving triterpenoids like this compound typically include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions.

Major Products Formed: The major products formed from reactions involving this compound would depend on the specific reaction conditions and reagents used. Detailed studies on the reaction products of this compound are not extensively documented.

Scientific Research Applications

Kadsuphilactone A has been studied for its potential biological activities, particularly its cytotoxic effects on cancer cells. Research has shown that similar compounds, such as kadsuphilactone B, exhibit significant cytotoxic activity and induce apoptotic cell death in human cancer cells

Comparison with Similar Compounds

Similar Compounds:

  • Kadsuphilactone B
  • Schizandrin
  • Deoxyschizandrin
  • Angeloylgomisin H
  • Gomisin A
  • Gomisin J

Uniqueness: Kadsuphilactone A is unique due to its specific structure and the presence of two lactone rings. This structural uniqueness may contribute to its distinct biological activities compared to other similar compounds .

Properties

Molecular Formula

C32H46O8

Molecular Weight

558.7 g/mol

IUPAC Name

[(1R,4R,6R,7R,10R,14S,17R)-6,10,15,15-tetramethyl-7-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,19-dioxo-16,20-dioxatetracyclo[12.6.0.01,17.06,10]icosan-4-yl] acetate

InChI

InChI=1S/C32H46O8/c1-18-10-11-23(38-28(18)36)19(2)21-12-14-30(6)13-8-9-25-29(4,5)39-26-15-27(35)40-32(25,26)16-22(34)24(37-20(3)33)17-31(21,30)7/h10,19,21,23-26H,8-9,11-17H2,1-7H3/t19-,21+,23+,24+,25-,26+,30+,31+,32+/m0/s1

InChI Key

IEYGQBBBTJYWPM-ZYFNSNFLSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(C[C@H](C(=O)C[C@@]45[C@@H](CCC3)C(O[C@@H]4CC(=O)O5)(C)C)OC(=O)C)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC(C(=O)CC45C(CCC3)C(OC4CC(=O)O5)(C)C)OC(=O)C)C)C

Origin of Product

United States

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